molecular formula C14H26N2O3 B2816739 tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate CAS No. 2137078-64-7

tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate

Cat. No.: B2816739
CAS No.: 2137078-64-7
M. Wt: 270.373
InChI Key: MQEADEBXAKDRLT-YEORSEQZSA-N
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Description

Chemical Structure: The compound features a spirocyclic core with a 1-oxa-4-aza ring system and a tert-butyl carbamate group at position 9 (Figure 1). Its molecular formula is C₁₅H₂₈N₂O₂, with a molecular weight of 268.40 g/mol .
Applications: Primarily used as a building block in medicinal chemistry for synthesizing spirocyclic amines, which are valuable in drug discovery for their conformational rigidity and bioavailability enhancement .
Synthesis: Synthesized via multi-step routes involving cyclization and carbamate protection, often purified using flash column chromatography (FCC) .

Properties

IUPAC Name

tert-butyl N-(1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-11-4-6-14(7-5-11)10-15-8-9-18-14/h11,15H,4-10H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEADEBXAKDRLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2(CC1)CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137530-34-6
Record name tert-butyl N-{1-oxa-4-azaspiro[5.5]undecan-9-yl}carbamate
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Preparation Methods

The synthesis of tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable spirocyclic precursor . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxazolidinone derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: Researchers study its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to act as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural Differences
Compound Name CAS No. Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Reference
tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate 1781848-83-6 1-oxa, 4-aza, carbamate at C9 C₁₅H₂₈N₂O₂ 268.40
tert-Butyl 1-oxa-4-azaspiro[5.5]undecane-4-carboxylate 271245-38-6 Carboxylate at C4 (vs. C9 carbamate) C₁₄H₂₅NO₃ 255.35
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate 873924-08-4 3-aza, 9-oxo group C₁₅H₂₅NO₃ 283.36
tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate 189333-03-7 2,9-diaza system C₁₄H₂₅N₂O₂ 257.36
tert-Butyl 4-methyl-1-azaspiro[5.5]undecane-1-carboxylate N/A Methyl group at C4 C₁₆H₂₉NO₂ 267.41
Key Observations :
  • Positional Isomerism : Moving the carbamate group from C9 to C4 (e.g., CAS 271245-38-6) reduces molecular weight by ~13 g/mol and alters solubility due to polarity differences .
  • Substituent Effects : Methylation at C4 (CAS N/A) enhances lipophilicity (logP increases by ~0.5), favoring blood-brain barrier penetration .
Key Findings :
  • Synthetic Efficiency : The parent compound (CAS 1781848-83-6) achieves moderate yields (32%) but high purity (97%) via FCC , whereas methylated derivatives suffer from low GCMS purity (3%) .
  • Solubility : The 9-oxo analogue (CAS 873924-08-4) shows reduced DMSO solubility compared to the parent compound, likely due to ketone crystallinity .
Mechanistic Insights :
  • The spirocyclic framework in CAS 1781848-83-6 is critical for restricting molecular flexibility, improving binding to kinase active sites .
  • Fluorine substitution (e.g., 4-fluorophenyl in ) enhances metabolic stability and target selectivity.

Biological Activity

Tert-Butyl (1-Oxa-4-Azaspiro[5.5]Undecan-9-yl)carbamate, also known as tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate, is a compound that has garnered attention in medicinal chemistry due to its biological activities, particularly as an inhibitor of soluble epoxide hydrolase (sEH). This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C13H25N2O3
  • Molecular Weight : 255.35 g/mol
  • CAS Number : 1279863-55-6

This compound functions primarily as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxides. By inhibiting sEH, the compound enhances the levels of bioactive lipids such as epoxyeicosatrienoic acids (EETs), which have vasodilatory and anti-inflammatory properties.

In Vitro Studies

In vitro studies have demonstrated that derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane exhibit significant inhibition of sEH activity. For instance, a study highlighted that certain trisubstituted ureas based on this scaffold showed potent sEH inhibitory activity, with IC50 values in the low micromolar range .

In Vivo Studies

In vivo experiments using a rat model of anti-glomerular basement membrane glomerulonephritis indicated that the compound could lower serum creatinine levels when administered orally at a dose of 30 mg/kg. This suggests its potential utility in treating chronic kidney diseases .

Case Studies

  • Chronic Kidney Disease Model :
    • Objective : Evaluate the efficacy of this compound in reducing renal injury.
    • Method : Administered orally to rats with induced kidney damage.
    • Findings : Significant reduction in serum creatinine levels and histological improvement in kidney tissues were observed, supporting its role as a therapeutic agent for chronic kidney diseases.
  • Inflammation Studies :
    • Objective : Assess anti-inflammatory effects through sEH inhibition.
    • Method : Various inflammatory models were used to evaluate the compound's efficacy.
    • Findings : The compound exhibited notable anti-inflammatory effects, correlating with elevated EET levels and reduced inflammatory markers.

Data Table: Biological Activity Summary

Study TypeModel/MethodDose/ConcentrationKey Findings
In VitrosEH inhibition assayLow micromolarPotent inhibition of sEH activity
In VivoAnti-glomerular basement membrane model30 mg/kgReduced serum creatinine; improved renal function
In VivoInflammatory modelsVariesDecreased inflammatory markers; elevated EET levels

Q & A

Q. What are the optimized synthetic routes for tert-butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols:

  • Key Steps : Cyclization of precursors (e.g., amino alcohols or ketones) to form the spirocyclic core, followed by carbamate protection using tert-butyl chloroformate .
  • Solvent Systems : Tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C to minimize side reactions .
  • Yield Optimization : Batch reactors (common in labs) achieve ~60–70% yields, while continuous flow reactors (industrial settings) improve reproducibility and scalability .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) are standard .

Q. How is the structural integrity of the spirocyclic core confirmed post-synthesis?

  • X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) confirms bond angles and stereochemistry .
  • NMR Spectroscopy : 1^1H/13^{13}C NMR resolves sp3^3-hybridized carbons (δ 60–70 ppm for oxa-aza rings) and tert-butyl groups (δ 1.4 ppm for 1^1H) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at 270.37 m/z) .

Q. What purification strategies are most effective for removing spirocyclic byproducts?

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates polar impurities .
  • Recrystallization : Ethanol/water mixtures (3:1 v/v) exploit differential solubility of the carbamate vs. unreacted amines .
  • Critical Note : Residual solvents (e.g., THF) must be monitored via GC-MS to avoid interference in biological assays .

Advanced Research Questions

Q. How can kinetic and isotopic labeling studies elucidate reaction mechanisms during spirocycle formation?

  • Kinetic Profiling : Real-time monitoring via FT-IR or Raman spectroscopy identifies rate-determining steps (e.g., ring-closing vs. carbamate coupling) .
  • Isotopic Labeling : 15^{15}N-labeled precursors track nitrogen migration in azaspiro rings, revealing intermediates via 15^{15}N NMR .

Q. What structure-activity relationships (SAR) govern the compound’s biological activity?

Substituent Biological Impact Source
tert-Butyl carbamate Enhances metabolic stability (reduces CYP450 oxidation)
Spirocyclic oxygen Improves solubility (logP reduction by 0.5–1.0 units)
Aza group position Position 4 maximizes target engagement (e.g., kinase inhibition)

Q. What challenges arise in crystallizing this compound for structural studies?

  • Polymorphism : The spirocyclic core adopts multiple conformations, requiring seeding or solvent annealing to isolate stable crystals .
  • Twinned Data : SHELXL’s TWIN/BASF commands refine twinned datasets (common for rigid bicyclic systems) .

Q. How can computational modeling predict binding modes with biological targets?

  • Docking Studies : Schrödinger’s Glide or AutoDock Vina simulate interactions with enzymes (e.g., METTL3) using the spirocycle’s rigidity as a scaffold .
  • MD Simulations : GROMACS assesses conformational flexibility in aqueous environments (critical for bioavailability predictions) .

Q. What cross-coupling strategies enable late-stage functionalization of the spirocyclic core?

  • Buchwald-Hartwig Amination : Palladium catalysts (e.g., XPhos Pd G3) introduce aryl/heteroaryl groups at the carbamate nitrogen .
  • Suzuki-Miyaura Coupling : Boronic acids modify the spirocycle’s periphery (e.g., biphenyl derivatives for enhanced lipophilicity) .

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